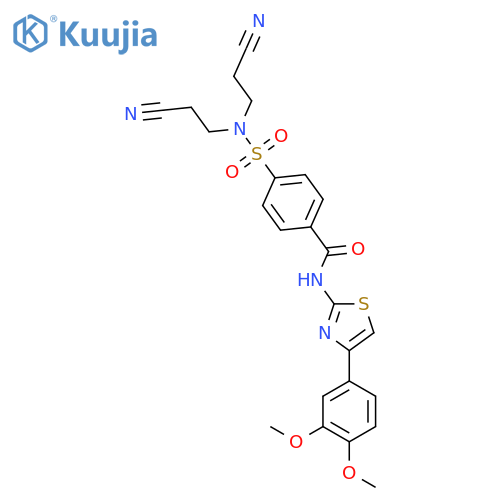Cas no 392236-31-6 (4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide)

392236-31-6 structure
商品名:4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide
4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide 化学的及び物理的性質
名前と識別子
-
- 4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide
- F0289-0111
- 392236-31-6
- AKOS024575139
- 4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
- 4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzamide
-
- インチ: 1S/C24H23N5O5S2/c1-33-21-10-7-18(15-22(21)34-2)20-16-35-24(27-20)28-23(30)17-5-8-19(9-6-17)36(31,32)29(13-3-11-25)14-4-12-26/h5-10,15-16H,3-4,13-14H2,1-2H3,(H,27,28,30)
- InChIKey: DYLHEPSQZZXUDG-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C(NC2=NC(=CS2)C2C=CC(=C(C=2)OC)OC)=O)=CC=1)(N(CCC#N)CCC#N)(=O)=O
計算された属性
- せいみつぶんしりょう: 525.11406120g/mol
- どういたいしつりょう: 525.11406120g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 36
- 回転可能化学結合数: 11
- 複雑さ: 912
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 182Ų
4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0289-0111-10μmol |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
392236-31-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0289-0111-20mg |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
392236-31-6 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
| Life Chemicals | F0289-0111-1mg |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
392236-31-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0289-0111-50mg |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
392236-31-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
| Life Chemicals | F0289-0111-30mg |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
392236-31-6 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
| Life Chemicals | F0289-0111-3mg |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
392236-31-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| A2B Chem LLC | BA61840-25mg |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
392236-31-6 | 25mg |
$360.00 | 2024-04-20 | ||
| A2B Chem LLC | BA61840-50mg |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
392236-31-6 | 50mg |
$504.00 | 2024-04-20 | ||
| A2B Chem LLC | BA61840-5mg |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
392236-31-6 | 5mg |
$272.00 | 2024-04-20 | ||
| Life Chemicals | F0289-0111-20μmol |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide |
392236-31-6 | 90%+ | 20μl |
$79.0 | 2023-05-17 |
4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide 関連文献
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Chris H. Greene Faraday Discuss., 2004,127, 413-423
-
Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163
392236-31-6 (4-bis(2-cyanoethyl)sulfamoyl-N-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-ylbenzamide) 関連製品
- 885522-51-0(4-Cyano-6-methyl (1H)indazole)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 2279938-29-1(Alkyne-SS-COOH)
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
